Cas no 864068-86-0 ((2,4-Diphenyl-1,3-thiazol-5-yl)methanol)

(2,4-Diphenyl-1,3-thiazol-5-yl)methanol is a thiazole-based organic compound featuring a hydroxymethyl functional group at the 5-position and phenyl substituents at the 2- and 4-positions. This structure imparts versatility in synthetic applications, particularly as a building block for pharmaceuticals, agrochemicals, and functional materials. The hydroxymethyl group enhances reactivity, enabling further derivatization through esterification, etherification, or oxidation. Its aromatic substitution pattern contributes to stability and potential π-π stacking interactions, useful in molecular recognition or material design. The compound’s well-defined crystalline properties facilitate purification and characterization, ensuring reproducibility in research and industrial processes. Its balanced lipophilicity may also support bioavailability in drug development contexts.
(2,4-Diphenyl-1,3-thiazol-5-yl)methanol structure
864068-86-0 structure
Product Name:(2,4-Diphenyl-1,3-thiazol-5-yl)methanol
CAS No:864068-86-0
MF:C16H13NOS
MW:267.345522642136
CID:719674
PubChem ID:7537555
Update Time:2025-10-30

(2,4-Diphenyl-1,3-thiazol-5-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • 5-Thiazolemethanol,2,4-diphenyl-
    • (2,4-Diphenyl-1,3-thiazol-5-yl)methanol
    • 5-Thiazolemethanol,2,4-diphenyl
    • SCHEMBL97675
    • J-500589
    • DTXSID60428746
    • MS-22323
    • FT-0727109
    • MFCD08060522
    • 864068-86-0
    • DB-076612
    • (2,4-Diphenylthiazol-5-yl)methanol
    • Inchi: 1S/C16H13NOS/c18-11-14-15(12-7-3-1-4-8-12)17-16(19-14)13-9-5-2-6-10-13/h1-10,18H,11H2
    • InChI Key: IVIJHUHOSCRMNY-UHFFFAOYSA-N
    • SMILES: S1C(C2C=CC=CC=2)=NC(C2C=CC=CC=2)=C1CO

Computed Properties

  • Exact Mass: 267.07200
  • Monoisotopic Mass: 267.07178521g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 274
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 61.4Ų

Experimental Properties

  • Density: 1.234
  • Melting Point: 125 °C
  • Boiling Point: 493.1°C at 760 mmHg
  • Flash Point: 252°C
  • Refractive Index: 1.643
  • PSA: 61.36000
  • LogP: 3.96940

(2,4-Diphenyl-1,3-thiazol-5-yl)methanol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B432643-10mg
(2,4-Diphenyl-1,3-thiazol-5-yl)methanol
864068-86-0
10mg
$ 50.00 2022-06-07
TRC
B432643-50mg
(2,4-Diphenyl-1,3-thiazol-5-yl)methanol
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50mg
$ 65.00 2022-06-07
TRC
B432643-100mg
(2,4-Diphenyl-1,3-thiazol-5-yl)methanol
864068-86-0
100mg
$ 95.00 2022-06-07
abcr
AB224813-1 g
(2,4-Diphenyl-1,3-thiazol-5-yl)methanol; 95%
864068-86-0
1g
€136.20 2023-02-05
Key Organics Ltd
MS-22323-1G
(2,4-diphenyl-1,3-thiazol-5-yl)methanol
864068-86-0 >97%
1g
£59.00 2025-02-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1650449-1g
(2,4-Diphenylthiazol-5-yl)methanol
864068-86-0 98%
1g
¥705.00 2024-04-28

Additional information on (2,4-Diphenyl-1,3-thiazol-5-yl)methanol

Comprehensive Overview of (2,4-Diphenyl-1,3-thiazol-5-yl)methanol (CAS No. 864068-86-0): Properties, Applications, and Research Insights

(2,4-Diphenyl-1,3-thiazol-5-yl)methanol (CAS No. 864068-86-0) is a specialized organic compound belonging to the thiazole derivative family. Its unique molecular structure, featuring a thiazole core substituted with phenyl groups and a hydroxymethyl moiety, makes it a valuable intermediate in pharmaceutical and material science research. The compound's structural versatility and functional group reactivity have garnered significant attention in recent years, particularly in the development of novel bioactive molecules and advanced materials.

In the context of current research trends, (2,4-Diphenyl-1,3-thiazol-5-yl)methanol is frequently explored for its potential role in drug discovery. Researchers are investigating its utility as a scaffold for designing kinase inhibitors and anti-inflammatory agents, aligning with the growing demand for targeted therapies. The compound's aromatic thiazole ring system is known to interact with biological targets, making it a promising candidate for medicinal chemistry applications. Recent studies have also highlighted its relevance in cancer research, where derivatives of this compound are being evaluated for their anticancer properties.

From a synthetic chemistry perspective, (2,4-Diphenyl-1,3-thiazol-5-yl)methanol serves as a key building block for constructing more complex molecules. Its hydroxymethyl group offers a convenient handle for further functionalization, enabling the creation of diverse derivatives with tailored properties. This adaptability is particularly valuable in combinatorial chemistry and high-throughput screening workflows, where rapid access to structurally varied compounds is essential. The compound's synthetic accessibility and stability under various reaction conditions further enhance its appeal to researchers.

The material science community has also taken note of (2,4-Diphenyl-1,3-thiazol-5-yl)methanol's potential applications. Its conjugated π-system and electron-rich character make it an interesting candidate for developing organic electronic materials. Recent investigations have explored its incorporation into OLEDs (Organic Light-Emitting Diodes) and photovoltaic devices, where its optical properties and charge transport characteristics could prove beneficial. These applications align with the global push toward sustainable energy solutions and green chemistry initiatives.

Analytical characterization of (2,4-Diphenyl-1,3-thiazol-5-yl)methanol typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm the compound's molecular structure and purity, which are critical parameters for research applications. The compound generally appears as a white to off-white crystalline solid with good solubility in common organic solvents like DMSO, methanol, and dichloromethane, facilitating its use in various experimental setups.

Regarding safety and handling, while (2,4-Diphenyl-1,3-thiazol-5-yl)methanol is not classified as hazardous under standard regulations, proper laboratory practices should always be followed. This includes working in a well-ventilated area and using appropriate personal protective equipment (PPE). Researchers frequently search for information about the compound's storage conditions (typically room temperature in a dry environment) and shelf life, which are important considerations for maintaining sample integrity.

The commercial availability of (2,4-Diphenyl-1,3-thiazol-5-yl)methanol has increased in recent years, with several specialty chemical suppliers offering the compound in various quantities. This accessibility has contributed to its growing popularity in both academic research and industrial applications. Pricing information and bulk purchase options are common search queries related to this compound, reflecting its practical importance in the scientific community.

Looking ahead, the future research directions for (2,4-Diphenyl-1,3-thiazol-5-yl)methanol appear promising. Areas of particular interest include its potential in neurological disorder research, given the known bioactivity of similar thiazole-containing compounds in the central nervous system. Additionally, its application in catalysis and as a ligand in transition metal complexes represents an emerging area of exploration. These developments align with broader scientific trends toward multifunctional materials and precision medicine approaches.

For researchers working with (2,4-Diphenyl-1,3-thiazol-5-yl)methanol, staying informed about the latest synthetic protocols and application studies is crucial. Regular literature reviews and patent searches can reveal new methodologies and potential applications for this versatile compound. The increasing number of scientific publications referencing this compound indicates its growing importance across multiple disciplines, from pharmaceutical development to materials engineering.

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